molecular formula C19H19N5O2S B5632821 6-(2-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(2-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B5632821
M. Wt: 381.5 g/mol
InChI Key: WSLKLDMHUHNILP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, involves converting methoxy derivatives through reported procedures that may involve cyclization steps, use of reagents like sodium dithionite, and solvents like DMSO for the synthesis of closely related compounds (Bhaskar et al., 2019). Such methods might offer insights into the synthetic approach for the target compound.

Molecular Structure Analysis

Molecular structure elucidation often relies on techniques like X-ray crystallography, NMR, and DFT studies. For instance, the crystal and molecular structures of related compounds have been reported, providing insight into their spatial arrangement and electronic structures (Richter et al., 2023). These analyses are crucial for understanding the 3D conformation and electronic distribution within the molecule.

Chemical Reactions and Properties

Imidazo[2,1-b]thiazole derivatives exhibit a range of biological activities, influenced by their chemical reactions and properties. Modifications on the imidazo[2,1-b]thiazole scaffold, such as introducing methoxyphenyl groups, can significantly affect their biological efficacy and interaction with biological targets (Harraga et al., 1994).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and stability, are determined by their molecular structure. For example, the stability and solubility of imidazo[2,1-b][1,3]thiazole derivatives in different solvents can be influenced by substituents on the phenyl ring, which can be analyzed through methods like TG-DTG and solubility tests (Kumara et al., 2018).

properties

IUPAC Name

6-(2-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-22-9-8-20-17(22)11-23(2)18(25)15-12-27-19-21-14(10-24(15)19)13-6-4-5-7-16(13)26-3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLKLDMHUHNILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

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